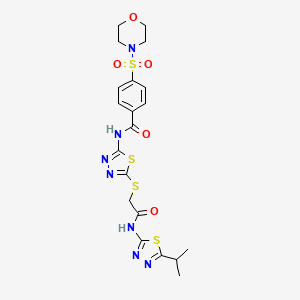![molecular formula C16H15N5O6 B2689033 2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol CAS No. 685841-16-1](/img/structure/B2689033.png)
2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol” is a complex organic molecule. It contains a 1,4-benzodioxin moiety, which is a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxin ring . This compound also contains a 2,1,3-benzoxadiazol moiety, which is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The 1,4-benzodioxin moiety in the molecule is characterized by signals at δ 64 ppm, which are characteristic of C-2 and C-3 . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed .Scientific Research Applications
Synthesis and Characterization
New ligands and complexes with transition metals have been synthesized and characterized, illustrating the compound's utility in forming novel chemical structures with potential applications in materials science and catalysis. These studies highlight the compound's role in the synthesis of new chemical entities that could be explored for various industrial and research purposes (Jamel & Al-Obaidi, 2018).
Analytical Applications
The compound has been utilized in the development of novel fluorescent chiral reagents for the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography (HPLC). This demonstrates its application in analytical chemistry, particularly in chiral analysis and separation technologies, which are crucial in pharmaceutical research and development (Toyo’oka et al., 1994).
Microbial Studies
Research into new pyridine derivatives has shown antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents. This aligns with the ongoing search for novel compounds that can serve as the basis for developing new drugs to combat resistant microbial strains (Patel & Agravat, 2007).
Organic Synthesis Methodologies
Studies have demonstrated the utility of related nitrobenzodioxole derivatives in organic synthesis, particularly in functionalization reactions. These methodologies can be applied to create complex molecules with specific functional groups, serving as building blocks in pharmaceutical synthesis and material science (Amiri-Attou et al., 2005).
Photophysical Studies
The effect of amino moiety on the structure of fluorophores in nitrobenzoxadiazole derivatives has been investigated, revealing insights into their photophysical behavior. This research could inform the design of new fluorescent probes for biological imaging and diagnostics, highlighting the compound's relevance in biophysical and biochemical research (Saha, 2002).
properties
IUPAC Name |
2-[[7-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6/c22-4-3-17-11-8-10(14-15(20-27-19-14)16(11)21(23)24)18-9-1-2-12-13(7-9)26-6-5-25-12/h1-2,7-8,17-18,22H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVTUGMTXNANAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B2688954.png)

![Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B2688957.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)




![methyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2688969.png)

